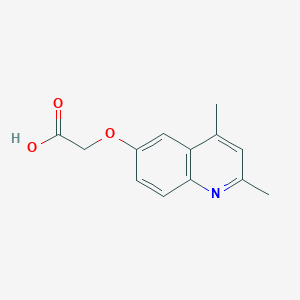

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is a quinoline-based acetic acid derivative characterized by a 2,4-dimethyl-substituted quinoline core linked to an acetic acid moiety via an ether bond at the 6-position. The dimethyl groups at positions 2 and 4 of the quinoline ring likely enhance lipophilicity, influencing bioavailability and receptor interactions. The acetic acid group improves solubility and enables further functionalization for drug development.

Preparation Methods

The synthesis of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2,4-dimethylquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Properties

Recent studies have indicated that 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid exhibits significant anti-cancer activity. The compound has been evaluated for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action: The compound targets specific molecular pathways involved in cancer progression. It has been found to inhibit the enzyme mPGES-1, which plays a critical role in the synthesis of prostaglandin E2 (PGE2), a molecule associated with tumor growth and inflammation. By inhibiting mPGES-1, this compound may reduce PGE2 levels, thereby limiting tumor proliferation and promoting apoptosis in cancer cells .

Case Study:

In a study involving A549 lung cancer cell lines, compounds derived from this compound demonstrated selective inhibitory activity against mPGES-1 with low micromolar IC50 values. The most promising derivative induced cell cycle arrest in the G0/G1 phase and increased subG0/G1 fractions indicative of apoptosis .

2. Anti-Inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Its ability to modulate prostanoid synthesis positions it as a candidate for developing new anti-inflammatory drugs.

- Clinical Relevance: The inhibition of mPGES-1 not only affects cancer cell growth but also has implications for chronic inflammatory diseases such as arthritis and atherosclerosis. By selectively reducing PGE2 production without affecting other prostanoids, this compound could minimize gastrointestinal and cardiovascular side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Substituent Effects: The 2,4-dimethyl groups in the target compound increase steric bulk and lipophilicity compared to unsubstituted analogs like 2-(quinolin-6-yl)acetic acid . This may enhance membrane permeability but reduce aqueous solubility. Electron-withdrawing groups (e.g., sulfonamido in , chloro in ) improve binding to polar biological targets but may decrease metabolic stability.

Functional Group Contributions :

- The acetic acid moiety enables salt formation (improving solubility) and conjugation with other pharmacophores. For example, in , this group is critical for anti-inflammatory activity.

- Ether-linked acetic acid (as in the target compound) offers greater conformational flexibility compared to directly bonded variants (e.g., ).

Synthetic Accessibility: Multicomponent reactions using Meldrum’s acid, as seen in the synthesis of furoquinolin-3-yl acetic acids , suggest feasible routes for the target compound. However, the 2,4-dimethylquinoline precursor may require specialized starting materials.

Biological Activity

2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of a quinoline derivative with acetic acid. The structural configuration allows for interactions with biological targets, particularly in enzyme inhibition and cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds related to this structure showed potent antiproliferative effects against various cancer cell lines, including HCT116 and HT-29 cells. The mechanism of action appears to involve:

- Cell Cycle Arrest : Compounds similar to this compound were shown to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is critical for mitosis. This disruption is linked to increased levels of mitochondrial dysfunction and caspase activation, triggering apoptotic pathways .

Neuropharmacological Effects

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Experimental Findings

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT116 | 0.5 | Microtubule Disruption |

| Study 2 | HT-29 | 2 | G2/M Phase Arrest |

| Study 3 | AChE Inhibition | 2.7 µM | Enzyme Inhibition |

In vitro Studies

In vitro studies have demonstrated that derivatives of this compound show a range of biological activities:

- Antiproliferative Activity : Strong activity was observed against colorectal cancer cell lines.

- Enzyme Inhibition : Significant inhibition of AChE was noted, suggesting potential for cognitive enhancement therapies .

Discussion

The biological activity of this compound is promising, particularly in oncology and neuropharmacology. Its ability to induce cell cycle arrest and inhibit key enzymes positions it as a potential therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with quinoline derivatives. A common approach includes:

Quinoline functionalization : Introducing methyl groups at the 2- and 4-positions via Friedel-Crafts alkylation or directed ortho-methylation.

Ether linkage formation : Coupling the 6-hydroxyquinoline intermediate with a bromo- or chloroacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography or recrystallization to isolate the product .

- Key Considerations : Reaction temperature and solvent polarity significantly impact yield. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methyl groups at C2/C4, ether linkage at C6) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peak at m/z 275.13 for C₁₅H₁₅NO₃).

- X-ray Crystallography : Resolves spatial arrangement; software like SHELXL refines atomic coordinates .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens focus on antimicrobial and anticancer activity:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀. Dose-response curves are analyzed using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, serum content) .

- Purity Validation : Use HPLC (>95% purity) and LC-MS to exclude degradation products .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups, ether chain length) to isolate bioactive moieties .

Q. What advanced techniques optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Catalytic Optimization : Screen palladium or copper catalysts for coupling steps to reduce side products .

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation).

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina. Validate with mutagenesis studies .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data .

Q. Analytical and Experimental Design Challenges

Q. What strategies address low solubility in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Esterify the acetic acid moiety to enhance membrane permeability .

Q. How should researchers handle discrepancies in crystallographic data refinement?

- Methodological Answer :

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(2,4-dimethylquinolin-6-yl)oxyacetic acid |

InChI |

InChI=1S/C13H13NO3/c1-8-5-9(2)14-12-4-3-10(6-11(8)12)17-7-13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

GIIKUXBERPBAEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OCC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.